molecular formula C12H10ClNO2S B12821740 1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride

1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride

Cat. No.: B12821740
M. Wt: 267.73 g/mol
InChI Key: KYXGAYWNZLHSDV-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride typically involves the reaction of indole derivatives with sulfonyl chlorides. One common method is the reaction of 1H-indole-3-sulfonyl chloride with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used to study the biological activity of indole derivatives and their interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, leading to various biological effects. The indole moiety can also interact with biological receptors through hydrogen bonding and π-π interactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(But-2-yn-1-yl)-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-(But-2-yn-1-yl)-1H-indole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    1-(But-2-yn-1-yl)-1H-indole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-(But-2-yn-1-yl)-1H-indole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

1-but-2-ynylindole-3-sulfonyl chloride

InChI

InChI=1S/C12H10ClNO2S/c1-2-3-8-14-9-12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7,9H,8H2,1H3

InChI Key

KYXGAYWNZLHSDV-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

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